

Dicreatine Malate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dicreatine malate*

Cat. No.: B8822164

[Get Quote](#)

CAS Number: 686351-75-7

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dicreatine malate is a chemical compound that consists of two creatine molecules ionically bonded to one molecule of malic acid.^[1] This formulation is designed to enhance the bioavailability and efficacy of creatine, a well-established ergogenic aid, by leveraging the metabolic properties of malic acid.^[1] Creatine is a naturally occurring nitrogenous organic acid that plays a pivotal role in cellular energy metabolism, particularly in tissues with high and fluctuating energy demands such as skeletal muscle and the brain. Malic acid is an intermediate in the Krebs cycle (also known as the citric acid cycle), a key metabolic pathway for the generation of ATP.^[2] The combination of these two molecules in a single compound is purported to offer synergistic effects on energy production and physical performance.^[1]

This technical guide provides a comprehensive overview of **dicreatine malate**, including its chemical and physical properties, proposed synthesis methods, predicted spectroscopic data, and its physiological role. This document is intended to serve as a resource for researchers, scientists, and professionals in the field of drug development and sports nutrition.

Chemical and Physical Properties

Dicreatine malate is a white to off-white crystalline powder with a slightly tart taste.^{[3][4]} It is reported to be more soluble in water and less hygroscopic than creatine monohydrate.^{[3][4]}

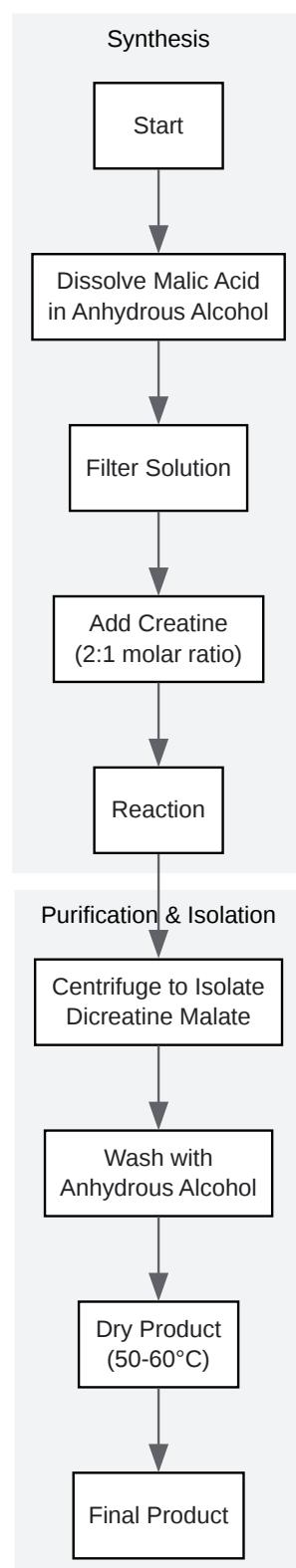
Property	Value	Source
CAS Number	686351-75-7	[5]
Molecular Formula	C ₁₂ H ₂₄ N ₆ O ₉	[5]
Molecular Weight	396.35 g/mol	[5]
Appearance	White to off-white powder	[3]
Solubility	Highly soluble in water	[3]
Taste	Slightly tart	[3]
Stability	More stable than creatine monohydrate	[3]

Synthesis and Purification

While specific, detailed laboratory-scale synthesis protocols for **dicreatine malate** are not extensively published in peer-reviewed literature, a general method can be derived from existing patents. The synthesis generally involves the reaction of creatine with malic acid in a suitable solvent.

Proposed Synthesis Protocol

The following protocol is a proposed method based on information from patent literature.[\[6\]](#)


Materials:

- Creatine monohydrate
- Malic acid
- Anhydrous ethanol (or other suitable anhydrous alcohol)
- Deionized water

Procedure:

- Dissolve a predetermined amount of malic acid in anhydrous ethanol with agitation. The ratio of malic acid to anhydrous ethanol can be optimized, with suggested ranges between 25.2:50.4 and 20.5:100.8 (w/w).[6] This step is preferably carried out at a temperature between 65°C and 70°C.[6]
- Filter the resulting solution to obtain a clear solution.
- Add a stoichiometric amount of creatine (a 2:1 molar ratio of creatine to malic acid) to the clear solution with continuous agitation. This step is preferably performed at a temperature below 75°C.[6]
- Allow the reaction to proceed for a sufficient time to ensure complete formation of **dicreatine malate**.
- Separate the precipitated **dicreatine malate** from the solution by centrifugation at a temperature below 25°C.[6]
- Wash the resulting wet **dicreatine malate** with the anhydrous alcohol used in the reaction to remove any unreacted starting materials or byproducts.
- Dry the purified wet **dicreatine malate** at a temperature between 50°C and 60°C to yield the final product with a purity of at least 98%. [6]

Proposed Experimental Workflow

[Click to download full resolution via product page](#)

Proposed workflow for the synthesis of **Dicreatine Malate**.

Spectroscopic and Chromatographic Data (Predicted)

Disclaimer: To the best of our knowledge, publicly available, experimentally determined spectroscopic and detailed chromatographic data for **dicreatine malate** are limited. The following data are predicted based on the known spectral properties of creatine and malic acid.

Predicted ^1H NMR Spectrum

The ^1H NMR spectrum of **dicreatine malate** is expected to be a superposition of the spectra of creatine and malic acid, with potential shifts due to the ionic interaction.

- Creatine Protons:
 - A singlet corresponding to the N-methyl protons.
 - A singlet corresponding to the methylene protons.
- Malic Acid Protons:
 - A multiplet (doublet of doublets) for the methine proton.
 - Two diastereotopic protons of the methylene group, appearing as a multiplet (likely two doublets of doublets).

Predicted ^{13}C NMR Spectrum

The ^{13}C NMR spectrum of **dicreatine malate** would likely show the characteristic peaks of both creatine and malic acid.

- Creatine Carbons:
 - A peak for the N-methyl carbon.
 - A peak for the methylene carbon.
 - A peak for the carboxyl carbon.

- A peak for the guanidinium carbon.
- Malic Acid Carbons:
 - Two peaks for the two carboxyl carbons.
 - A peak for the methine carbon.
 - A peak for the methylene carbon.

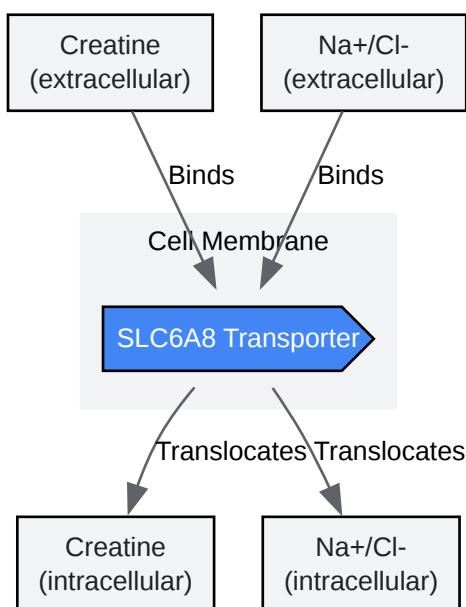
Predicted Mass Spectrum

In electrospray ionization mass spectrometry (ESI-MS), **dicreatine malate** would be expected to show ions corresponding to the creatine cation and the malate anion, as well as the intact ion pair under certain conditions.

- Positive Ion Mode: A prominent peak for the creatine cation $[C_4H_{10}N_3O_2]^+$.
- Negative Ion Mode: A prominent peak for the malate anion $[C_4H_5O_5]^-$.

Predicted Infrared (IR) Spectrum

The IR spectrum of **dicreatine malate** would exhibit characteristic absorption bands from both creatine and malic acid.


- N-H stretching vibrations from the guanidinium group of creatine.
- C=O stretching vibrations from the carboxylic acid groups of both creatine and malic acid.
- O-H stretching vibrations from the hydroxyl group of malic acid and potentially from water of hydration.
- C-N stretching vibrations from the creatine backbone.
- C-O stretching vibrations from the carboxylic acid and alcohol groups.

Proposed Mechanism of Action

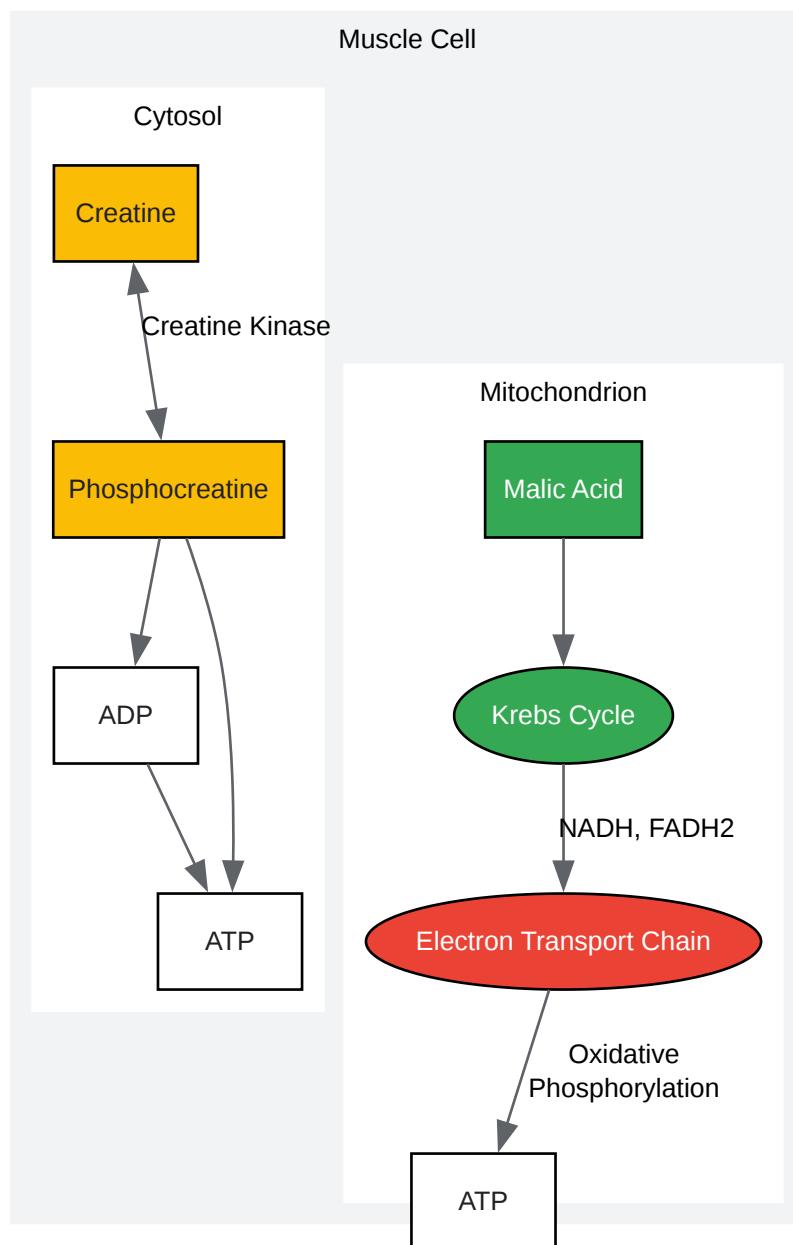
The proposed mechanism of action for **dicreatine malate** is based on the synergistic roles of its constituent components in cellular energy metabolism.

Cellular Uptake

The creatine component of **dicreatine malate** is actively transported into cells via the sodium- and chloride-dependent creatine transporter, SLC6A8.[7][8][9] The malate component can be transported into the mitochondria through various dicarboxylate and tricarboxylate carriers.

[Click to download full resolution via product page](#)

Cellular uptake of creatine via the SLC6A8 transporter.


Synergistic ATP Production

Once inside the cell, creatine and malic acid are believed to contribute to ATP production through two distinct but complementary pathways.[2][10][11]

- Phosphagen System (Creatine): Creatine is phosphorylated by creatine kinase to form phosphocreatine, which serves as a rapid reserve of high-energy phosphate to regenerate ATP from ADP during high-intensity, short-duration activities.
- Krebs Cycle (Malic Acid): Malic acid enters the mitochondria and participates in the Krebs cycle, where it is oxidized to oxaloacetate by malate dehydrogenase, a reaction that reduces

NAD⁺ to NADH.[12][13][14] The NADH produced then donates electrons to the electron transport chain, leading to the production of a significant amount of ATP through oxidative phosphorylation.

The combined action of these two pathways is hypothesized to provide a more sustained and efficient supply of ATP, enhancing both anaerobic and aerobic performance.

[Click to download full resolution via product page](#)

Proposed synergistic mechanism of **Dicreatine Malate** in ATP production.

Experimental Protocols for Analysis

The following are proposed protocols for the analysis of **dicreatine malate**, based on established methods for its individual components.

Quantification of Creatine by HPLC-UV

Principle: This method utilizes High-Performance Liquid Chromatography with UV detection to separate and quantify creatine.[15][16][17]

Instrumentation:

- HPLC system with a UV detector
- Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 μ m)

Reagents:

- Acetonitrile (HPLC grade)
- Phosphoric acid
- Deionized water

Procedure:

- **Mobile Phase Preparation:** Prepare a mobile phase consisting of a mixture of acetonitrile and an aqueous buffer (e.g., phosphoric acid solution). The exact composition should be optimized for the specific column and system.
- **Standard Preparation:** Prepare a series of standard solutions of creatine of known concentrations.
- **Sample Preparation:** Accurately weigh and dissolve a sample of **dicreatine malate** in the mobile phase.
- **Chromatographic Conditions:**
 - Flow Rate: 1.0 mL/min

- Detection Wavelength: 210-220 nm
- Injection Volume: 10-20 μ L
- Column Temperature: Ambient or controlled (e.g., 30°C)
- Analysis: Inject the standard and sample solutions into the HPLC system. Identify the creatine peak based on its retention time compared to the standard.
- Quantification: Construct a calibration curve by plotting the peak area of the creatine standards against their concentrations. Use the calibration curve to determine the concentration of creatine in the sample.

Quantification of Malic Acid by Enzymatic Assay

Principle: This method is based on the enzymatic conversion of L-malate to oxaloacetate by L-malate dehydrogenase, which is coupled to the reduction of NAD⁺ to NADH. The increase in absorbance at 340 nm due to the formation of NADH is directly proportional to the concentration of L-malic acid.[2][18]

Instrumentation:

- Spectrophotometer capable of measuring absorbance at 340 nm
- Cuvettes

Reagents (Commercially available kits are recommended):

- Buffer solution (e.g., Glycylglycine buffer)
- NAD⁺ solution
- L-Malate Dehydrogenase (L-MDH)
- Glutamate-oxaloacetate transaminase (GOT) (optional, to drive the reaction to completion)
- L-Glutamic acid (if using GOT)

Procedure:

- Sample Preparation: Dissolve a known amount of **dicreatine malate** in deionized water and dilute to an appropriate concentration.
- Assay:
 - Pipette the buffer solution, NAD⁺ solution, (and L-glutamic acid if used) and the sample solution into a cuvette.
 - Mix and measure the initial absorbance (A1) at 340 nm.
 - Start the reaction by adding the L-MDH (and GOT) enzyme solution.
 - Mix and incubate until the reaction is complete (absorbance remains constant).
 - Measure the final absorbance (A2) at 340 nm.
- Calculation: The concentration of L-malic acid is calculated based on the change in absorbance (A2 - A1) and the molar extinction coefficient of NADH.

Stability

Dicreatine malate is reported to be more stable than creatine monohydrate.^[3] However, like other creatine salts, its stability in solution is pH and temperature-dependent.^{[19][20][21]} At lower pH and higher temperatures, creatine can degrade to creatinine.^[19] It is recommended to store **dicreatine malate** in a cool, dry place, away from direct sunlight and moisture.^[3]

Conclusion

Dicreatine malate is a promising compound that combines the well-established ergogenic properties of creatine with the metabolic advantages of malic acid. While its purported benefits of enhanced solubility, stability, and synergistic effects on ATP production are compelling, there is a notable lack of publicly available, in-depth experimental data to fully characterize this molecule. This technical guide has provided a comprehensive overview of the available information, along with proposed experimental protocols and predicted data to guide future research. Further studies are warranted to experimentally validate the predicted spectroscopic and chromatographic properties, as well as to elucidate the precise mechanisms underlying its physiological effects. Such research will be invaluable for its potential applications in sports

nutrition, and as a therapeutic agent in conditions characterized by impaired energy metabolism.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. US20040220263A1 - Dicreatine Malate - Google Patents [patents.google.com]
- 2. bioassaysys.com [bioassaysys.com]
- 3. Di-Creatine Malate Powder Supplier & Manufacturer in China | High Quality Creatine Malate for Sports Nutrition [eleph-citrics.com]
- 4. Di-Creatine Malate Supplier & Manufacturer | Factory Price [eleph-citrics.com]
- 5. Dicreatine malate | C12H24N6O9 | CID 9865501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. US20050250962A1 - Production process of dicreatine malate - Google Patents [patents.google.com]
- 7. What are SLC6A8 inhibitors and how do they work? [synapse.patsnap.com]
- 8. Stimulation of the creatine transporter SLC6A8 by the protein kinase mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SLC6A8 solute carrier family 6 member 8 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 10. drinkharlo.com [drinkharlo.com]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. assaygenie.com [assaygenie.com]
- 13. Unveiling the Multifaceted Role of Malate Dehydrogenase (MDH): From Structure to Function - Amerigo Scientific [amerigoscientific.com]
- 14. Malate dehydrogenase - Wikipedia [en.wikipedia.org]
- 15. lcms.cz [lcms.cz]
- 16. HPLC Method for Analysis of Creatine and Creatinine on Chromni Column | SIELC Technologies [sielc.com]

- 17. benchchem.com [benchchem.com]
- 18. biocompare.com [biocompare.com]
- 19. Analysis of the efficacy, safety, and regulatory status of novel forms of creatine - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Evaluation of the stability of creatine in solution prepared from effervescent creatine formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Effect of water activity and temperature on the stability of creatine during storage | Semantic Scholar [semanticscholar.org]
- To cite this document: BenchChem. [Dicreatine Malate: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b8822164#dicreatine-malate-cas-number-686351-75-7\]](https://www.benchchem.com/product/b8822164#dicreatine-malate-cas-number-686351-75-7)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com